2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

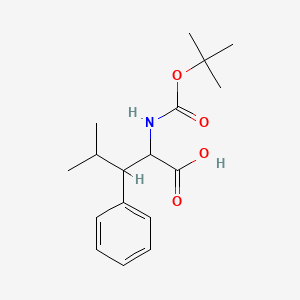

The compound "2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid" is a derivative of amino acids and is part of a class of compounds that are often used in the synthesis of peptides. These compounds typically contain a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality during peptide synthesis .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of the Boc group to protect the amino group. For example, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which shares a similar Boc-protected structure, was achieved with an 82% yield using sodium iodoacetate under alkaline conditions . This method demonstrates the efficiency of introducing the Boc group in such compounds.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is crucial for their function in peptide synthesis. The crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, shows that the Boc group adopts a trans-trans conformation, and the side chain has a folded conformation. The two phenyl rings in this structure are effectively perpendicular to one another, which may influence the overall molecular conformation .

Chemical Reactions Analysis

The Boc-protected amino acids are designed to withstand certain chemical conditions. For instance, the linkage between the C-terminal amino acid and the handle, which is a part of the solid-phase synthesis apparatus, was found to be resistant to acidolysis in 50% TFA/CH2Cl2, showing less than 1% loss after 10 hours . This stability is essential for the success of peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are tailored to their role in peptide synthesis. The resistance to acidolysis is a key property, as mentioned earlier. Additionally, the ability to cleave the Boc group under specific conditions, such as treatment with HF:anisole, is important for the final deprotection step in peptide synthesis. For example, a 92% cleavage of glycinamide from a Gly-handle-resin was obtained upon treatment with HF:anisole .

In the context of HIV-1 protease inhibition, the stereochemistry of Boc-protected amino acids is critical. The incorporation of the (3S,4S) isomer of a Boc-protected amino acid into a peptide sequence resulted in a potent inhibitor of HIV-1 protease, demonstrating the importance of stereochemistry in the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Precursor in Synthesis of Amino Acid Derivatives :

- It is used as a precursor in the synthesis of trans-4-methylproline, a compound of interest in organic synthesis (Nevalainen & Koskinen, 2001).

- The compound plays a role in the synthesis of analogues of the carboxyl protease inhibitor, pepstatin, showing potential in the study of protease inhibition (Rich, Sun, & Ulm, 1980).

Role in Pharmaceutical Research :

- It has been utilized in the design of angiotensinogen transition-state analogues, demonstrating its importance in the development of renin inhibitors (Thaisrivongs et al., 1987).

- The compound has been incorporated into HIV-1 protease inhibitors, indicating its utility in antiviral research (Raju & Deshpande, 1991).

Chemical Analysis and Quantification :

- Its tert-butyloxycarbonyl group has been studied for quantitative analysis in amino acid and peptide derivatives, highlighting its relevance in chemical analysis (Ehrlich-Rogozinski, 1974).

Structural Studies in Crystallography :

- Research includes its use in studying polymorphic forms in crystallography, which aids in understanding molecular structures and interactions (Gebreslasie, Jacobsen, & Görbitz, 2011).

Eigenschaften

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)13(12-9-7-6-8-10-12)14(15(19)20)18-16(21)22-17(3,4)5/h6-11,13-14H,1-5H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHBSGZLRBMWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)

![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)